5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide

Catalog No.
S2837764
CAS No.
750599-01-0
M.F
C8H10N2OS
M. Wt
182.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydra...

CAS Number

750599-01-0

Product Name

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide

Molecular Formula

C8H10N2OS

Molecular Weight

182.24

InChI

InChI=1S/C8H10N2OS/c9-10-8(11)7-4-5-2-1-3-6(5)12-7/h4H,1-3,9H2,(H,10,11)

InChI Key

PNALDFYPMMIOAR-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=C2)C(=O)NN

Solubility

not available

Description

INTRODUCTION: 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide is a compound with diverse applications in the fields of research and industry. This compound has been synthesized and characterized, with its physical and chemical properties well-defined. The biological properties of this compound have also been widely studied, with its potential implications in various fields of research and industry. DEFINITION AND BACKGROUND: 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide, also known as CPTH2, is an organic compound with the chemical formula C11H12N2S. It is a derivative of cyclopenta[b]thiophene and carbohydrazide. CPTH2 is a white or off-white crystalline powder that is soluble in both organic solvents and water. This compound is used in the fields of medicinal chemistry, biochemistry, and molecular biology, as it is a potent inhibitor of histone acetyltransferases (HATs), enzymes that play an important role in gene expression. PHYSICAL AND CHEMICAL PROPERTIES: The physical and chemical properties of CPTH2 have been well-defined. This compound has a melting point of 233-235°C and a boiling point of 429.9°C at 760 mmHg. The density of CPTH2 is 1.344 g/cm3, and its molecular weight is 208.3 g/mol. This compound has a moderate solubility in polar solvents such as water and methanol, and a high solubility in organic solvents such as DMSO and DMF. CPTH2 is stable at room temperature and in acidic conditions, but it is unstable in basic conditions. SYNTHESIS AND CHARACTERIZATION: CPTH2 can be synthesized by various methods, including the reaction of cyclopenta[b]thiophene-2-carbohydrazide with 2-bromoacetophenone in the presence of triethylamine, or by the reaction of cyclopenta[b]thiophene-2-carbohydrazide with α-bromoacetophenone in the presence of sodium hydride. The synthesis of CPTH2 has been characterized by various techniques, including NMR spectroscopy, mass spectroscopy, and X-ray crystallography. ANALYTICAL METHODS: The analytical methods used to characterize CPTH2 include NMR spectroscopy, mass spectroscopy, and X-ray crystallography. NMR spectroscopy is used to determine the structure and purity of CPTH2, while mass spectroscopy is used to determine the molecular weight and composition of CPTH2. X-ray crystallography is used to determine the three-dimensional structure of CPTH2. BIOLOGICAL PROPERTIES: CPTH2 has been widely studied for its biological properties, particularly its potent inhibition of histone acetyltransferases (HATs). HATs play an important role in gene expression, and their dysregulation can lead to various diseases. CPTH2 has been shown to inhibit HATs in vitro and in vivo, indicating its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. TOXICITY AND SAFETY IN SCIENTIFIC EXPERIMENTS: The toxicity and safety of CPTH2 have been evaluated in scientific experiments. CPTH2 has shown no significant toxicity in cell-based assays and animal studies, and it does not cause any adverse effects on health and safety in scientific experiments. APPLICATIONS IN SCIENTIFIC EXPERIMENTS: CPTH2 has diverse applications in scientific experiments, particularly in the fields of medicinal chemistry, biochemistry, and molecular biology. It is a potent inhibitor of HATs, and it has been used to investigate the role of HATs in gene expression, as well as to develop novel therapeutic agents. CURRENT STATE OF RESEARCH: The current state of research on CPTH2 is focused on its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. It is also being investigated as a tool for studying the epigenetic regulation of gene expression. POTENTIAL IMPLICATIONS IN VARIOUS FIELDS OF RESEARCH AND INDUSTRY: CPTH2 has potential implications in various fields of research and industry. It can be used as a therapeutic agent in the treatment of cancer, inflammation, and neurological disorders. It can also be used as a tool for studying the epigenetic regulation of gene expression, and as a lead compound for the development of novel therapeutic agents. LIMITATIONS AND FUTURE DIRECTIONS: Despite its potential applications, CPTH2 has some limitations in terms of its efficacy and specificity. Its efficacy and specificity need to be improved to increase its potential as a therapeutic agent. Future directions in the research on CPTH2 include the development of more potent and specific inhibitors of HATs, and the investigation of its therapeutic applications in more disease models. FUTURE DIRECTIONS: 1. Developing more potent and specific inhibitors of HATs for therapeutic applications. 2. Investigating the therapeutic applications of CPTH2 in more disease models. 3. Evaluating the efficacy and specificity of CPTH2 in vivo. 4. Investigating the epigenetic mechanisms of CPTH2 in gene expression. 5. Developing novel therapeutic agents based on the structure of CPTH2. 6. Investigating the potential use of CPTH2 in drug combination therapies for cancer. 7. Investigating the potential use of CPTH2 in the treatment of other diseases such as cardiovascular diseases and autoimmune disorders. 8. Investigating the potential use of CPTH2 as a biomarker for disease diagnosis and prognosis. 9. Investigating the potential use of CPTH2 in agricultural biotechnology for plant growth and disease resistance. 10. Investigating the environmental and ecological impact of CPTH2 in industrial and agricultural practices.

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide is a heterocyclic compound characterized by its unique structure, which consists of a cyclopentane ring fused with a thiophene moiety and a hydrazide functional group. Its molecular formula is C8H10N2OSC_8H_{10}N_2OS, and it has a molecular weight of 182.24 g/mol . The compound is notable for its potential applications in medicinal chemistry and materials science due to its intriguing chemical properties.

, including:

  • Substitution Reactions: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
  • Reduction Reactions: 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide can be reduced to yield 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid or its derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

  • Nucleophilic Substitution: Typically involves bases like triethylamine under mild conditions.
  • Reduction: Conducted under anhydrous conditions with reducing agents.

Synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide typically involves the following steps:

  • Formation of the Cyclopentathiophene Framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Hydrazone Formation: The reaction of the cyclopentathiophene derivative with hydrazine or hydrazine derivatives leads to the formation of the carbohydrazide .
  • Purification: The final product is usually purified through recrystallization or chromatography to achieve the desired purity.

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals due to its unique structural features.
  • Material Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide interacts with biological systems. These studies could involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to various biological targets.
  • Mechanistic Studies: Investigating how the compound exerts its effects at a molecular level.

Several compounds share structural similarities with 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acidC8H8O2SC_8H_8O_2SLacks the hydrazide moiety; potential for different biological activity .
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acidC9H10O2SC_9H_{10}O_2SMore saturated structure; potential for different reactivity.
5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehydeC10H12OSC_{10}H_{12}OSContains an aldehyde functional group; different reactivity profile .

Uniqueness

The uniqueness of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide lies in its combination of a thiophene ring and hydrazide functionality, which may afford distinct chemical reactivity and biological activity compared to similar compounds. This structural feature could lead to novel applications in drug development and material science.

Conventional Organic Synthesis Pathways

Cyclocondensation of Cyanoacetylhydrazine with Cyclopentanone

The primary synthetic route to 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide involves the initial cyclocondensation reaction between cyanoacetylhydrazine and cyclopentanone. This reaction proceeds through a nucleophilic addition mechanism where the hydrazine nitrogen attacks the carbonyl carbon of cyclopentanone, followed by elimination of water to form the corresponding hydrazone intermediate. The reaction is typically conducted in 1,4-dioxane solvent containing piperidine as a base catalyst, with the mixture heated under reflux conditions for approximately two hours. The resulting product, 2-cyano-2-cyclopentylideneacetohydrazide, crystallizes upon cooling and can be isolated by filtration after pouring the reaction mixture onto ice water containing hydrochloric acid.

The reaction mechanism involves initial formation of a carbinolamine intermediate through nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl group. Subsequent dehydration occurs under acidic conditions, leading to the formation of the stable hydrazone linkage. The presence of piperidine facilitates the reaction by acting as a proton acceptor and activating the nucleophilic character of the hydrazine nitrogen. The cyclopentylidene moiety adopts a specific conformation that influences subsequent cyclization reactions, with the cyano group positioned to participate in further transformations.

Thiophene Ring Formation via Gewald's Reaction with Elemental Sulfur

The conversion of the hydrazone intermediate to the thiophene-containing carbohydrazide occurs through a modified Gewald reaction utilizing elemental sulfur. This transformation involves treating the 2-cyano-2-cyclopentylideneacetohydrazide with elemental sulfur in the presence of triethylamine as a base catalyst. The reaction proceeds in absolute ethanol under reflux conditions, resulting in the formation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbohydrazide. The Gewald reaction mechanism involves initial formation of a sulfur-containing intermediate through nucleophilic attack of the activated methylene group on elemental sulfur.

The reaction mechanism follows the classical Gewald pathway, beginning with base-catalyzed formation of a carbanion adjacent to the cyano group. This nucleophilic carbon center then attacks elemental sulfur, leading to the formation of a cyclic intermediate. Subsequent cyclization occurs through intramolecular nucleophilic attack, establishing the thiophene ring system fused to the cyclopentane ring. The amino group emerges as a result of the rearrangement processes occurring during the cyclization step. The presence of triethylamine is crucial for maintaining the basic conditions necessary for the carbanion formation and subsequent sulfur incorporation.

Diazotization and Coupling Reactions for Hydrazone Derivatives

The amino-substituted thiophene carbohydrazide undergoes diazotization reactions to generate reactive diazonium intermediates that can participate in coupling reactions. The diazotization process involves treatment of the amino compound with sodium nitrite in concentrated sulfuric acid at temperatures between 0 and 5 degrees Celsius. The resulting diazonium salt, though not isolated due to its instability, serves as an electrophilic coupling partner for various nucleophiles. Coupling reactions with ethyl cyanoacetate or ethyl acetoacetate produce complex hydrazone derivatives with extended conjugation systems.

The diazotization mechanism proceeds through nitrous acid formation from sodium nitrite and sulfuric acid, followed by electrophilic attack of nitrous acid on the amino group. The resulting nitrosammonium intermediate undergoes dehydration to form the highly reactive diazonium cation. This electrophilic species readily couples with carbon nucleophiles such as activated methylene compounds, forming azo linkages that can undergo subsequent rearrangements. The coupling products exhibit enhanced stability compared to the parent diazonium salt and can be isolated and characterized using standard analytical techniques.

Green Chemistry Approaches in Synthesis

Microwave-assisted synthesis has emerged as a significant green chemistry approach for preparing hydrazide derivatives, including compounds related to 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide. This methodology involves direct reaction of carboxylic acids with hydrazine hydrate under microwave irradiation without organic solvents, representing a substantial improvement over conventional methods. The microwave approach reduces reaction times from 6-9 hours to merely 60-200 seconds while achieving yields of 79.0-90.0% compared to 59.0-77.0% from conventional procedures. The elimination of organic solvents and reduction in heating time significantly improve the environmental factor and atom economy of the synthesis.

The green chemistry assessment of microwave-assisted synthesis demonstrates superior performance across multiple metrics including environmental factor, atom economy, atom efficiency, carbon efficiency, and reaction mass efficiency. The process eliminates the need for ester intermediates, reducing the number of synthetic steps and minimizing waste generation. The absence of auxiliary agents such as surfactants further enhances the environmental compatibility of this approach. Temperature control during microwave irradiation prevents decomposition reactions and ensures selective product formation, contributing to the overall efficiency of the green synthesis protocol.

Crystal Structure Analysis and X-ray Diffraction Studies

Crystal structure analysis of thiophene-carbohydrazide derivatives reveals important conformational and packing characteristics that influence their chemical and physical properties. X-ray diffraction studies demonstrate that these compounds adopt specific molecular conformations characterized by well-defined dihedral angles between aromatic rings and hydrazone linkages. The crystal structures show that the hydrazone moiety typically adopts an E-configuration, with C-N bond lengths of approximately 1.280 angstroms, confirming the double bond character. The nitrogen-nitrogen bond lengths in the hydrazide group measure approximately 1.384 angstroms, which is significantly shorter than typical single N-N bonds, indicating substantial electron delocalization with adjacent carbonyl and imine functionalities.

The packing arrangements in the crystal lattice are stabilized by intermolecular hydrogen bonding networks involving the hydrazide nitrogen and oxygen atoms. These hydrogen bonds create extended supramolecular structures that contribute to the stability and solubility characteristics of the compounds. The thiophene rings in the crystal structures exhibit minimal disorder, with only occasional positional disorder observed in specific derivatives. The dihedral angles between thiophene and pyridine rings in related compounds range from 4.97 to 83.52 degrees, depending on the specific substitution pattern and intermolecular interactions.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (¹H/¹³C NMR) Profiling

Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide through characteristic signal patterns. The cyclopentane ring protons appear as complex multiplets between 1.66 and 3.12 parts per million, reflecting the conformational flexibility of the saturated ring system. The hydrazide protons generate distinctive signals, with the amino groups appearing as singlets around 4.66 parts per million and the amide proton resonating at approximately 8.77 parts per million as an exchangeable singlet. The thiophene ring proton, when present, typically appears as a singlet in the aromatic region between 6.5 and 7.5 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule through characteristic chemical shifts for different carbon environments. The thiophene ring carbons exhibit signals at 118.3, 133.6, 139.4, and 145.2 parts per million, reflecting the electron distribution within the aromatic system. The carbonyl carbon of the hydrazide group typically resonates around 160-170 parts per million, while the cyano carbon, when present, appears near 118 parts per million. The cyclopentane ring carbons generate signals in the aliphatic region between 20 and 40 parts per million, with specific chemical shifts depending on their proximity to the heteroaromatic system.

Infrared (IR) Spectral Signature Analysis

Infrared spectroscopy provides crucial information about the functional groups present in 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide through characteristic vibrational frequencies. The carbonyl stretch of the hydrazide group appears as a strong absorption band around 1680 wavenumbers, indicating the presence of the amide functionality. The amino group stretching vibrations manifest as broad absorptions in the 3200-3500 wavenumber region, with the specific frequency depending on hydrogen bonding interactions. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear between 1500 and 1600 wavenumbers, confirming the presence of the thiophene ring system.

The cyano group, when present in synthetic intermediates, exhibits a characteristic sharp absorption around 2100 wavenumbers. The carbon-hydrogen stretching vibrations of the cyclopentane ring appear in the 2800-3000 wavenumber region as medium intensity bands. The thiophene ring exhibits specific out-of-plane bending vibrations around 800-900 wavenumbers, which serve as diagnostic peaks for this heterocyclic system. The combination of these spectral features provides a unique fingerprint for identifying and confirming the structure of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide and related compounds.

Mass Spectrometric Molecular Weight Confirmation

Mass spectrometry serves as the definitive analytical technique for confirming the molecular weight and fragmentation patterns of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide. The molecular ion peak appears at mass-to-charge ratio 182, corresponding to the expected molecular weight of 182.24 atomic mass units. Electrospray ionization and electron impact ionization methods both provide clear molecular ion signals, though the relative intensities may vary depending on the ionization conditions. The fragmentation patterns reveal characteristic losses corresponding to the hydrazide functional group and portions of the cyclopentane ring system.

The base peak in the mass spectrum typically corresponds to a fragment ion resulting from loss of the hydrazide moiety, appearing at mass-to-charge ratio 138. Secondary fragmentation involves loss of portions of the cyclopentane ring, generating ions at lower mass-to-charge ratios. The thiophene ring system generally remains intact during fragmentation, reflecting its inherent stability. High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula C8H10N2OS within experimental error limits of less than 5 parts per million. These mass spectrometric data, combined with isotope pattern analysis, provide unambiguous confirmation of the molecular composition and structure.

XLogP3

1.2

Dates

Modify: 2023-08-17

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